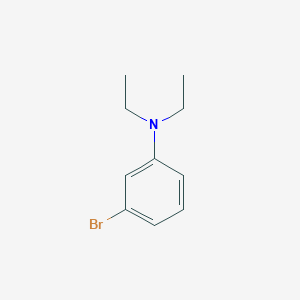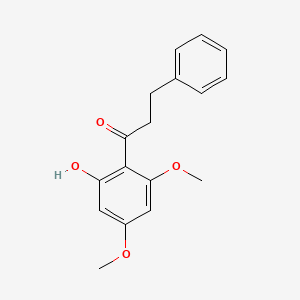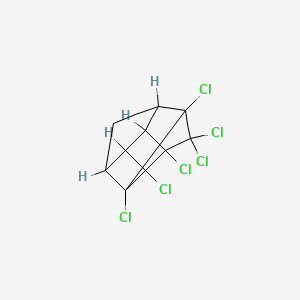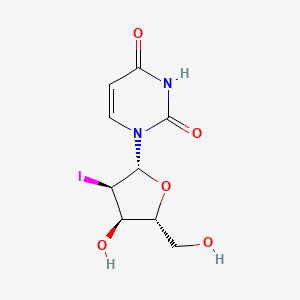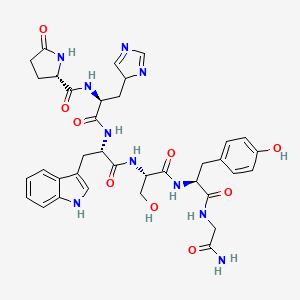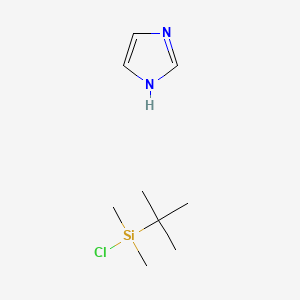
bdcs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-chloro-dimethylsilane: and 1H-imidazole are two distinct compounds often used together in organic synthesis. 1H-imidazole is an organic compound with a five-membered ring containing two nitrogen atoms, commonly used as a base in chemical reactions .
Métodos De Preparación
tert-Butyl-chloro-dimethylsilane: can be synthesized by reacting tert-butyl lithium with dimethylchlorosilane in a pentane solution at 0°C under nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 48 hours, followed by distillation to obtain the product . Industrial production methods involve similar reaction conditions but on a larger scale.
1H-imidazole: is typically synthesized by the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia .
Análisis De Reacciones Químicas
tert-Butyl-chloro-dimethylsilane: undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tert-butyldimethylsilyl ethers.
Hydrolysis: It reacts with water to form tert-butyldimethylsilanol.
Common reagents and conditions used in these reactions include imidazole and dimethylformamide as solvents . Major products formed from these reactions are tert-butyldimethylsilyl ethers and tert-butyldimethylsilanol .
Aplicaciones Científicas De Investigación
tert-Butyl-chloro-dimethylsilane: is widely used in organic synthesis to protect hydroxyl groups . It finds application in the synthesis of prostaglandins and as an auxiliary material for hypolipidemic agents such as lovastatin and simvastatin . It is also used in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .
1H-imidazole: is used as a base in various chemical reactions and as a ligand in coordination chemistry . It also has applications in the pharmaceutical industry as a building block for the synthesis of various drugs .
Mecanismo De Acción
tert-Butyl-chloro-dimethylsilane: exerts its effects by reacting with hydroxyl groups to form silyl ethers, thereby protecting the hydroxyl groups from further reactions . The molecular target is the hydroxyl group, and the pathway involves the formation of a silicon-oxygen bond .
1H-imidazole: acts as a base, accepting protons in chemical reactions . It can also coordinate with metal ions through its nitrogen atoms, forming stable complexes .
Comparación Con Compuestos Similares
tert-Butyl-chloro-dimethylsilane: can be compared with similar silylating agents such as tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldiphenylchlorosilane . These compounds also protect hydroxyl groups but differ in their reactivity and selectivity .
1H-imidazole: can be compared with other nitrogen-containing heterocycles such as pyridine and pyrazole . While all these compounds act as bases, they differ in their basicity and coordination chemistry .
Propiedades
Número CAS |
1185092-02-7 |
|---|---|
Fórmula molecular |
C9H19ClN2Si |
Peso molecular |
218.8 g/mol |
Nombre IUPAC |
tert-butyl-chloro-dimethylsilane;1H-imidazole |
InChI |
InChI=1S/C6H15ClSi.C3H4N2/c1-6(2,3)8(4,5)7;1-2-5-3-4-1/h1-5H3;1-3H,(H,4,5) |
Clave InChI |
IFLPAOFWVBWJPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
Pictogramas |
Flammable; Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


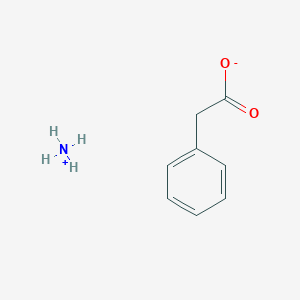
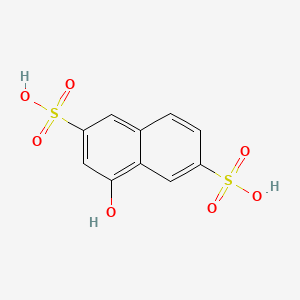
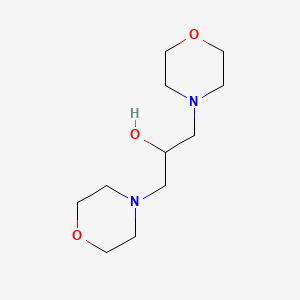
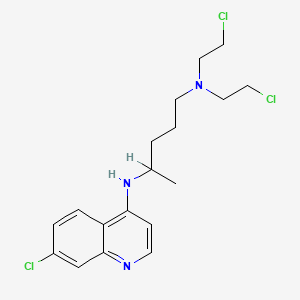
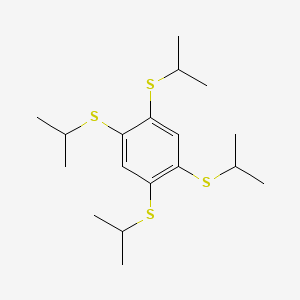
![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
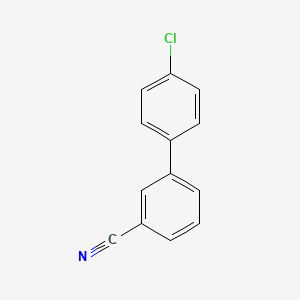
![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)

